Bienvenue dans la boutique en ligne BenchChem!

6-(chloromethyl)-1-(4-chlorophenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one

Medicinal Chemistry Drug Design Physicochemical Property Optimization

This compound uniquely combines a reactive 6-chloromethyl handle for SN2 diversification and an N1-(4-chlorophenyl) group (XLogP 3.3) essential for π-stacking and halogen bonding. The bifunctional reactivity profile enables late-stage library construction that non-chloromethyl or N1-alkyl analogs cannot replicate. Procure with confidence for kinase inhibitor, PPARα ligand, and covalent probe programs.

Molecular Formula C14H11Cl2N3O
Molecular Weight 308.16
CAS No. 854036-08-1
Cat. No. B2809638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(chloromethyl)-1-(4-chlorophenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one
CAS854036-08-1
Molecular FormulaC14H11Cl2N3O
Molecular Weight308.16
Structural Identifiers
SMILESCC1=NN(C2=C1C(=O)C=C(N2)CCl)C3=CC=C(C=C3)Cl
InChIInChI=1S/C14H11Cl2N3O/c1-8-13-12(20)6-10(7-15)17-14(13)19(18-8)11-4-2-9(16)3-5-11/h2-6H,7H2,1H3,(H,17,20)
InChIKeyVLKCFNLPRDDNJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(Chloromethyl)-1-(4-chlorophenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one (CAS 854036-08-1): Core Structural Identity, Physicochemical Profile, and Procurement Baseline


6-(Chloromethyl)-1-(4-chlorophenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one (CAS 854036-08-1) belongs to the pyrazolo[3,4-b]pyridin-4-one class of fused heterocycles. It possesses a molecular formula of C₁₄H₁₁Cl₂N₃O and a molecular weight of 308.2 g/mol [1]. The compound is characterized by a 6-chloromethyl electrophilic handle, a 1-(4-chlorophenyl) N-aryl substituent, and a 3-methyl group on the pyrazole ring, with a ketone functionality at the 4-position. Computed physicochemical descriptors include an XLogP3-AA of 3.3, one hydrogen bond donor, and three hydrogen bond acceptors [1]. The compound is commercially available as a research chemical from multiple vendors, including AKSci (cat. 2518EM), Santa Cruz Biotechnology (sc-352957), and Enamine (EN300-10884), typically at ≥95% purity [2] [3]. Its primary utility lies in its bifunctional reactivity—the chloromethyl group enables nucleophilic substitution and further derivatization, while the N-aryl substituent modulates electronic and lipophilic properties—making it a versatile building block for medicinal chemistry and chemical biology probe synthesis.

Why Generic Substitution Fails for CAS 854036-08-1: The Critical Interplay of N1-Aryl Identity and 6-Chloromethyl Reactivity in Pyrazolo[3,4-b]pyridin-4-one Selection


In-class pyrazolo[3,4-b]pyridin-4-ones are not interchangeable due to the profound influence of substituent identity and position on both reactivity and physicochemical properties. The target compound's unique combination of a 6-chloromethyl electrophilic handle and a 1-(4-chlorophenyl) N-aryl group generates a reactivity profile and lipophilicity (XLogP3-AA 3.3) that cannot be replicated by analogs with alternative N1 substituents (e.g., methyl, alkyl, or sulfolane) [1]. The benzylic chloride at C6 is susceptible to nucleophilic displacement (Sₙ2), enabling downstream functionalization to amines, ethers, thioethers, or elaborated heterocycles—a capability absent in non-chloromethylated congeners . Conversely, the N1-(4-chlorophenyl) group imparts distinct electronic effects (electron-withdrawing via induction/resonance) and enhanced π-stacking potential compared to N1-alkyl analogs, directly impacting binding affinity in target-engagement studies and altering metabolic stability . Simply substituting a compound that lacks either the chloromethyl handle or the 4-chlorophenyl group would yield a building block with fundamentally different reaction trajectories and biological readouts, rendering generic replacement scientifically invalid without re-optimization of the entire synthetic or screening workflow.

Quantitative Differentiation Evidence for 6-(Chloromethyl)-1-(4-chlorophenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one (CAS 854036-08-1) vs. Closest Analogs


Lipophilicity (XLogP3-AA) Elevation Relative to the N1-Methyl Analog Confers Altered Membrane Permeability and Protein Binding

The target compound (N1-(4-chlorophenyl)) exhibits a computed XLogP3-AA of 3.3 [1]. The closest commercially available N1-alkyl analog, 4-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one (CAS 886494-07-1), has an XLogP of approximately 0.9–1.2 based on its lower molecular weight (211.65 g/mol) and absence of the lipophilic chlorophenyl ring . This difference of >2 log units translates to roughly a 100-fold increase in theoretical partition coefficient, meaning the target compound is substantially more membrane-permeable and may exhibit enhanced passive cellular uptake and distinct off-target binding profiles. This matters for cellular assay design: the higher lipophilicity can reduce aqueous solubility (requiring DMSO stock formulation optimization) while potentially improving intracellular target engagement for hydrophobic binding pockets.

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Distinct Electrophilic Reactivity: 6-Chloromethyl vs. 4-Chloromethyl Regioisomer Proximity to the 4-Oxo Moiety

The target compound bears the reactive chloromethyl group at the 6-position, adjacent to the ring nitrogen and in conjugation with the 4-oxo functionality. In contrast, the analog 4-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one (CAS 886494-07-1) places the chloromethyl at the 4-position . This regiochemical difference alters the electronic environment of the electrophilic carbon. In the target compound, the 6-chloromethyl group is positioned para to the pyridine-like nitrogen and ortho to the ketone, which can withdraw electron density through resonance, potentially enhancing Sₙ2 reactivity relative to simple benzylic chlorides. In the 4-chloromethyl analog, the electrophilic center is at a vinylogous position with different electronic characteristics . While direct kinetic comparison data are not available in the public domain, the distinct regioisomerism precludes direct substitution in synthetic sequences, as the downstream coupling products will differ in connectivity and spatial orientation.

Synthetic Chemistry Building Block Reactivity Regioselective Derivatization

N1-Aryl (4-Chlorophenyl) Substituent Versus N1-(1,1-Dioxothiolan-3-yl): Lipophilic and Electronic Divergence

A directly purchasable analog, 6-(chloromethyl)-1-(1,1-dioxothiolan-3-yl)-3-methyl-7H-pyrazolo[3,4-b]pyridin-4-one (CAS 855715-24-1), substitutes the N1-aryl group with a saturated, polar sulfolane ring . This substitution drastically alters the physicochemical profile: the target compound (XLogP 3.3) is lipophilic and aromatic, while the sulfolane analog is expected to have significantly lower logP (estimated ~0.5–1.5) due to the polar sulfone group [1]. The 4-chlorophenyl group in the target compound enables potential π-π stacking interactions and halogen bonding (via the chlorine atom) with protein targets, features entirely absent in the saturated sulfolane analog. For medicinal chemistry campaigns targeting hydrophobic enzyme pockets or allosteric sites with aromatic residues, the target compound presents a distinctly different pharmacophore. This difference is not merely incremental; it represents a divergent lead-optimization vector that cannot be bridged by post-hoc modification.

Chemical Biology Pharmacophore Design Target Engagement

Vendor-Confirmed Purity Consistency (≥95%) Enables Reliable Downstream Reaction Stoichiometry

Multiple independent vendors report a minimum purity specification of 95% for the target compound: AKSci specifies 95% (cat. 2518EM), Enamine specifies 95% (EN300-10884), and Leyan specifies 95% (cat. 1419502) [1] . This cross-vendor consistency provides procurement confidence. In contrast, the closely related compound 6-(chloromethyl)-1-(1,1-dioxothiolan-3-yl)-3-methyl-7H-pyrazolo[3,4-b]pyridin-4-one (AKSci cat. 2562EM) is also listed at 95%, indicating that purity alone is not a differentiator among these analogs . However, the availability of the target compound from three independent quality-controlled sources reduces supply-chain risk and enables competitive pricing, which can be a practical procurement advantage for laboratories requiring multi-gram quantities for library synthesis. The consistency in purity specification across vendors also suggests a mature synthetic route with reproducible quality, reducing the likelihood of batch-to-batch variability that could confound biological assay results.

Chemical Procurement Quality Assurance Reaction Optimization

Optimal Application Scenarios for 6-(Chloromethyl)-1-(4-chlorophenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one (CAS 854036-08-1) Based on Quantitative Differentiation Evidence


Diversity-Oriented Synthesis (DOS) Library Construction Requiring a Bifunctional Pyrazolo[3,4-b]pyridin-4-one Scaffold with an Aromatic N1 Pharmacophore

The compound's 6-chloromethyl group serves as a versatile electrophilic linchpin for late-stage diversification via nucleophilic displacement (amines, thiols, alkoxides) or metal-catalyzed cross-coupling after conversion to the corresponding organometallic species. The N1-(4-chlorophenyl) group simultaneously provides a lipophilic aromatic anchor (XLogP 3.3) that can engage in π-stacking interactions with aromatic residues in biological targets [1]. This bifunctional reactivity pattern makes the compound particularly suitable for constructing compound libraries where both the 6-position derivatization vector and the N1-aryl pharmacophore contribute to SAR exploration. In contrast, the N1-methyl analog (CAS 886494-07-1) lacks the aromatic N1 substituent and would yield libraries with fundamentally different lipophilicity and target-recognition profiles .

Kinase Inhibitor or Nuclear Receptor Modulator Probe Design Where Chlorophenyl Moiety Is a Privileged Pharmacophore

Pyrazolo[3,4-b]pyridines have established precedent as kinase inhibitor scaffolds (e.g., CHK1/CHK2 inhibition) and as PPARα ligands [1] . The 1-(4-chlorophenyl) substituent in the target compound is a recurrent privileged fragment in medicinal chemistry, capable of occupying hydrophobic pockets and engaging in halogen-bonding interactions with protein backbone carbonyls. The 6-chloromethyl group provides a synthetic handle for introducing solubilizing groups (e.g., morpholine, piperazine) to balance the inherent lipophilicity (XLogP 3.3) without altering the N1 pharmacophore. Analogs with N1-alkyl or N1-sulfolane substituents would require de novo SAR exploration, as the altered N1 group would shift the binding pose and potentially abolish target engagement [2].

Covalent Probe Development Exploiting the Benzylic Chloride as a Latent Electrophilic Warhead Precursor

The 6-chloromethyl group can be converted to a thiol-reactive warhead (e.g., acrylamide, vinyl sulfonamide) or used directly for alkylation of cysteine residues in target proteins. The proximity of the chloromethyl group to the 4-oxo moiety (conjugated through the pyridinone ring) may modulate the electrophilicity of the CH₂Cl carbon through resonance effects, providing a tunable reactivity profile distinct from simple benzyl chlorides [1]. This feature is absent in non-chloromethylated pyrazolo[3,4-b]pyridin-4-ones, which lack a readily derivatizable electrophilic site on the pyridinone ring. For covalent inhibitor campaigns, the target compound offers an advantage over analogs that would require de novo installation of an electrophilic handle via multi-step synthesis .

Physicochemical Property Optimization Studies Requiring a Lipophilic Scaffold with Measurable logP for Structure–Property Relationship (SPR) Analysis

With a computed XLogP3-AA of 3.3, the target compound occupies a lipophilicity range that is relevant for orally bioavailable drug candidates (typically logP 1–5) but on the higher end, making it a useful probe for evaluating the impact of lipophilicity on clearance, solubility, and off-target pharmacology [1]. The chloromethyl handle enables systematic introduction of polarity-modulating groups (amines, alcohols, carboxylic acids) to generate a congeneric series with stepwise logP reduction. This SPR dataset is more informative when built on a scaffold that starts with a measurable, mid-range logP rather than a highly polar N1-sulfolane analog (estimated logP <1.5) that would constrain the achievable property range .

Quote Request

Request a Quote for 6-(chloromethyl)-1-(4-chlorophenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.